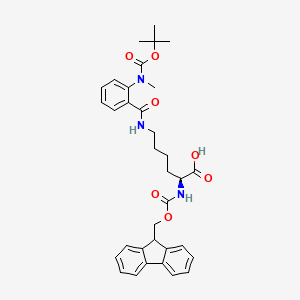
Fmoc-norArg(Boc)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-norArg(Boc)2-OH: is a derivative of the amino acid arginine, modified with fluorenylmethyloxycarbonyl (Fmoc) and bis-tert-butoxycarbonyl (Boc) protecting groups. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-norArg(Boc)2-OH typically involves large-scale SPPS techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is assembled .
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like PyBOP or TBTU.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Boc Deprotection: 95% TFA in dichloromethane (DCM).
Major Products Formed:
Fmoc Deprotection: The major product is the free amine of L-norarginine.
Boc Deprotection: The major product is the free guanidine group of L-norarginine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-norArg(Boc)2-OH is used in the synthesis of arginine-rich peptides, which are important in various biochemical studies.
Biology:
Protein Engineering: The compound is used to introduce arginine residues into proteins, which can affect protein folding and function.
Medicine:
Drug Development: Arginine-rich peptides synthesized using this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
Mechanism: The Fmoc and Boc groups protect the reactive amine and guanidine groups of L-norarginine during peptide synthesis. The Fmoc group is removed by a base, revealing the free amine, which can then participate in further coupling reactions. The Boc groups are removed by an acid, revealing the free guanidine group .
Molecular Targets and Pathways: The free amine and guanidine groups of L-norarginine can interact with various molecular targets, including enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Fmoc-Arg(Boc)2-OH: Similar to Fmoc-norArg(Boc)2-OH but with a different side chain structure.
Fmoc-Orn(Boc)-OH: Another similar compound with an ornithine backbone instead of arginine.
Uniqueness: this compound is unique due to its specific protecting groups and the presence of the norarginine backbone, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGEHCONNLNCC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














